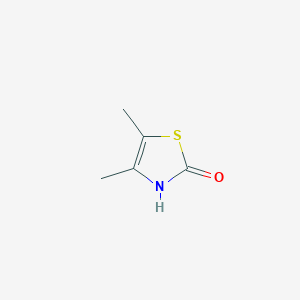

4,5-Dimethyl-2,3-dihydro-1,3-thiazol-2-one

Overview

Description

4,5-Dimethyl-2,3-dihydro-1,3-thiazol-2-one is a chemical compound with the CAS Number: 25444-99-9 . It has a molecular weight of 129.18 . The IUPAC name for this compound is 4,5-dimethyl-1,3-thiazol-2 (3H)-one . It is a powder at room temperature . This compound has a fishy type odor .

Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 147-150°C . It is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .Scientific Research Applications

4,5-Dimethyl-2,3-dihydro-1,3-thiazol-2-one has been studied for its potential applications in a variety of scientific fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has been explored as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In materials science, this compound has been studied for its ability to form metal complexes and as a potential precursor for the synthesis of other organic compounds. In organic synthesis, this compound has been used as a reagent in various reactions, including the synthesis of thiazolines and thiazoles.

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to interact with a wide range of biological targets, including enzymes, receptors, and dna .

Mode of Action

Thiazole derivatives have been reported to interact with their targets in various ways, leading to changes in cellular processes . For instance, some thiazole compounds bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .

Biochemical Pathways

Thiazole derivatives have been associated with a broad range of biological activities, suggesting that they may affect multiple pathways .

Pharmacokinetics

Thiazole compounds are generally known for their good solubility in polar solvents, which can influence their bioavailability .

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, including antimicrobial, antifungal, antiviral, and antitumor effects .

Action Environment

The solubility of thiazole compounds in various solvents suggests that the solvent environment could potentially influence their action .

Advantages and Limitations for Lab Experiments

One advantage of using 4,5-Dimethyl-2,3-dihydro-1,3-thiazol-2-one in laboratory experiments is its ability to form stable metal complexes, making it useful in various applications, including catalysis and materials science. However, one limitation is its potential toxicity, which must be taken into consideration when handling and using the compound.

Future Directions

There are many potential future directions for 4,5-Dimethyl-2,3-dihydro-1,3-thiazol-2-one research, including the exploration of its potential as a drug candidate for the treatment of various diseases, the synthesis of new metal-containing compounds using this compound as a precursor, and the development of new methods for synthesizing this compound and its derivatives. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity, which will be important in determining its usefulness in various applications.

Conclusion

This compound is an interesting and versatile compound that has been studied for its potential applications in various scientific fields. Its ability to form stable metal complexes and its potential as a drug candidate make it a promising area of research for the future. With further studies and exploration, this compound may prove to be a valuable tool in the development of new materials and treatments for various diseases.

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Biochemical Analysis

Biochemical Properties

Thiazoles, including 4,5-Dimethyl-2,3-dihydro-1,3-thiazol-2-one, have been found to interact with various enzymes, proteins, and other biomolecules . They have been reported to exhibit diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .

Cellular Effects

Thiazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The exact molecular mechanism of action of this compound is not well-defined. Thiazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name |

4,5-dimethyl-3H-1,3-thiazol-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NOS/c1-3-4(2)8-5(7)6-3/h1-2H3,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPDFOEVQPAUJHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=O)N1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(3-Ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]-5-acetamidoisoindoline-1,3-dione](/img/structure/B3255316.png)

![Spiro[1H-quinoline-2,1'-cyclohexane]](/img/structure/B3255339.png)

![1,7-Diazaspiro[3.5]nonane](/img/structure/B3255370.png)